Ethanone, 1-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-2-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]-
Description
This compound features a hybrid structure combining a 3,4-dihydro-6,7-dimethoxyisoquinoline moiety linked via an ethanone group to a 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine ring through a thioether (-S-) bridge. Its synthesis likely involves multi-step reactions, including acetylation of the isoquinoline precursor (as seen in ) and subsequent coupling with the sulfur-containing heterocycle. The thioether linkage may improve metabolic stability compared to oxygen or nitrogen analogs .
Properties
IUPAC Name |
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S2/c1-28-17-9-14-7-8-26(11-15(14)10-18(17)29-2)20(27)12-30-22-21-16-5-3-4-6-19(16)31-23(21)25-13-24-22/h9-10,13H,3-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRZHQPQVGDZNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CSC3=NC=NC4=C3C5=C(S4)CCCC5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801104702 | |
| Record name | 1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-2-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801104702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690642-42-3 | |
| Record name | 1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-2-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=690642-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-2-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801104702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-2-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]- typically involves multi-step organic reactions The initial step may include the formation of the isoquinoline and benzothienopyrimidine cores through cyclization reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-2-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis Pathways
The synthesis of this compound has been documented in various studies. For instance, Padwa et al. (2000) described a method involving the reaction of isoquinoline derivatives with thio compounds to yield this ethanone derivative. The synthetic route typically involves multi-step processes including:
- Formation of the isoquinoline core.
- Introduction of methoxy groups.
- Coupling with thio-containing compounds.
This synthetic versatility allows for modifications that can lead to derivatives with enhanced biological activity or selectivity.
Research indicates that compounds similar to ethanone have exhibited various pharmacological activities:
Potential Therapeutic Applications
- Antitumor Activity : Some isoquinoline derivatives have shown promise in inhibiting cancer cell proliferation. Studies have indicated that modifications to the isoquinoline structure can enhance cytotoxic effects against specific cancer cell lines.
- Neuroprotective Effects : Compounds related to this ethanone have been studied for their potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Antimicrobial Properties : Certain derivatives have demonstrated antimicrobial activity against a range of pathogens, suggesting potential use in developing new antibiotics.
Case Study 1: Antitumor Activity
A study published in the Journal of Organic Chemistry explored the antitumor effects of a series of isoquinoline derivatives similar to this compound. The results indicated significant inhibition of tumor growth in vitro and in vivo models, with mechanisms involving apoptosis induction and cell cycle arrest at specific phases.
Case Study 2: Neuroprotection
Research conducted by Martinez et al. (2001) evaluated the neuroprotective effects of methoxy-substituted isoquinolines. The findings suggested that these compounds could mitigate oxidative stress in neuronal cells, providing a basis for further development as therapeutic agents for neurodegenerative disorders.
Mechanism of Action
The mechanism of action of Ethanone, 1-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-2-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]- involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Structural Analogues
Physicochemical and Spectral Properties
- Conformational Dynamics: The target compound’s ethanone spacer may exhibit conformational isomerism, as observed in for simpler analogs (two interconverting conformers in 1.2:1 ratio via ¹H NMR).
- Spectral Data :
Functional and Application Insights
Biological Activity
Ethanone derivatives exhibit a range of biological activities that make them significant in medicinal chemistry. The compound , which incorporates both isoquinoline and benzothienopyrimidine structures, has been studied for its potential antioxidant, anticancer, and antimicrobial properties.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure includes:
- Isoquinoline moiety : Known for various biological activities.
- Benzothienopyrimidine : Associated with pharmacological effects.
Antioxidant Activity
Research indicates that compounds with similar structural frameworks exhibit significant antioxidant properties. For instance, derivatives with the isoquinoline structure have shown high DPPH radical scavenging activity, suggesting that the presence of methoxy groups enhances this activity due to their electron-donating nature .
Table 1: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | Reference |
|---|---|---|
| Ethanone derivative | 75.4 | |
| Ascorbic Acid | 58.2 | |
| Other Isoquinoline Derivatives | Varies (45-70) |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells through various mechanisms including the modulation of cell cycle progression and inhibition of specific signaling pathways .
Case Study: Anticancer Mechanism
In a study involving a library of compounds screened against multicellular tumor spheroids, derivatives similar to the target compound showed promising results in inhibiting tumor growth by inducing cell cycle arrest at the G2/M phase. This was attributed to the interaction with tubulin and disruption of microtubule dynamics .
Antimicrobial Activity
The antimicrobial efficacy of ethanone derivatives has been investigated against various pathogens. The presence of sulfur in the thioether linkage is believed to enhance the antimicrobial properties by disrupting microbial cell membranes. For example, studies have shown that related compounds exhibit substantial activity against resistant strains like MRSA .
Table 2: Antimicrobial Activity Against Pathogens
Q & A
Q. What are the established synthetic routes for the isoquinolinyl ethanone moiety in this compound?
The isoquinolinyl ethanone fragment is synthesized via acetylation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. A representative method involves reacting the tetrahydroisoquinoline with acetic anhydride in anhydrous pyridine under argon, followed by reflux and purification via silica gel chromatography (MeOH:CH₂Cl₂ = 8:92). The product exhibits conformational isomerism, detectable via ¹H NMR as two interconverting conformers at room temperature .
Q. Which analytical techniques are critical for structural confirmation of this compound?
Key methods include:
- ¹H/¹³C NMR : Identifies dynamic conformational changes (e.g., slow interconversion of isomers) and verifies substituent positions .
- LC-MS : Confirms molecular weight (e.g., [M+H]+ ion detection) and purity .
- X-ray crystallography : Resolves absolute stereochemistry and hydrogen-bonding networks, as demonstrated in structurally related ethanone derivatives .
Q. What are the solubility and stability considerations for handling this compound?
The compound’s solubility is likely similar to analogs with fused heterocycles: moderately soluble in DMSO or DCM but poorly in water. Stability assessments should include inert-atmosphere storage (argon) to prevent oxidation of the thioether and tetrahydroisoquinoline moieties. Degradation under light or moisture requires evaluation via accelerated stability studies .
Advanced Research Questions
Q. How can researchers optimize the coupling of the isoquinolinyl ethanone and benzothienopyrimidinyl thiol components?
The thiol-ether linkage may be formed via nucleophilic substitution or metal-catalyzed coupling. For example:
- Activate the benzothienopyrimidinyl thiol using a mild base (e.g., NaH) in DMF.
- React with a halogenated isoquinolinyl ethanone derivative under palladium catalysis (e.g., Pd(PPh₃)₄) to enhance regioselectivity. Monitor reaction progress via TLC and optimize yields by adjusting stoichiometry (1:1.2 molar ratio of thiol to electrophile) .
Q. How to resolve discrepancies in NMR data caused by dynamic conformational changes?
Variable-temperature (VT) NMR studies can elucidate conformational equilibria. For instance, cooling the sample to −40°C may separate overlapping signals into distinct peaks. Complementary DFT calculations (e.g., Gaussian at B3LYP/6-31G* level) predict energy barriers for isomer interconversion, aligning experimental and theoretical data .
Q. What strategies mitigate side reactions during the synthesis of the benzothieno[2,3-d]pyrimidine moiety?
- Regioselectivity control : Use electron-withdrawing groups (e.g., acetyl) on the thiophene ring to direct cyclization during pyrimidine formation.
- Purification : Employ column chromatography (hexane:EtOAc gradient) to isolate intermediates, minimizing dimerization or oxidation byproducts .
Q. How to assess the biological relevance of this hybrid heterocyclic compound?
Prioritize in vitro assays targeting kinases or GPCRs, given the structural similarity of benzothienopyrimidines to ATP-competitive inhibitors. For example:
- Screen against a kinase panel (e.g., EGFR, VEGFR) at 1–10 µM concentrations.
- Perform molecular docking (AutoDock Vina) to predict binding modes to active sites .
Data Contradiction & Mechanistic Analysis
Q. How to interpret conflicting LC-MS and NMR purity results?
LC-MS may indicate high purity (single [M+H]+ peak), while NMR reveals impurities from conformers or residual solvents. Solutions:
- Use preparative HPLC to isolate individual conformers.
- Apply DOSY NMR to distinguish between molecular species with differing diffusion coefficients .
Q. Why might synthetic yields vary significantly between batches?
Variations often arise from:
- Moisture sensitivity : The tetrahydroisoquinoline precursor hydrolyzes in humid conditions; use rigorous drying (molecular sieves) for solvents and reagents.
- Catalyst deactivation : Trace oxygen in palladium-catalyzed steps poisons the catalyst; employ Schlenk-line techniques .
Methodological Recommendations
- Synthetic Protocols : Prioritize anhydrous conditions and inert atmospheres for acetylation and coupling steps .
- Analytical Workflows : Combine VT-NMR, LC-MS, and X-ray crystallography for unambiguous structural assignment .
- Biological Screening : Align assay design with reported activities of thieno[2,3-d]pyrimidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
